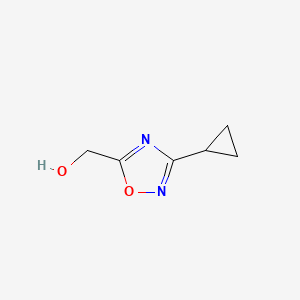

(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol

Description

Historical Development of 1,2,4-Oxadiazole Chemistry

The historical foundation of 1,2,4-oxadiazole chemistry traces back to the pioneering work of Tiemann and Krüger in 1884, who achieved the first synthesis of this heterocyclic system. Initially classified as azoxime or furo[ab1]diazole, this five-membered ring remained largely unexplored for nearly eight decades following its discovery. The heterocycle finally captured significant attention from chemists in the early 1960s when photochemical rearrangement reactions to other heterocyclic systems were observed.

The development of biological activity studies for 1,2,4-oxadiazole derivatives commenced in the early 1940s, marking a pivotal shift in the perception of these compounds from chemical curiosities to potentially valuable therapeutic agents. Twenty years later, the first commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, was introduced to the pharmaceutical market as a cough suppressant, establishing the clinical relevance of this heterocyclic scaffold. This breakthrough catalyzed increased research interest, leading to the discovery of diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-edema, antiparasitic, and anti-Alzheimer properties.

The synthetic methodology for 1,2,4-oxadiazoles evolved considerably from the original Tiemann and Krüger approach, which involved reacting an amidoxime with an acyl chloride under elevated temperatures. While this method proved widely applicable, it suffered from several limitations including low yields, extended reaction times of 6-12 hours, difficult purification procedures, and formation of undesired byproducts. Subsequent developments in synthetic chemistry have addressed these challenges through the implementation of modern coupling reagents, catalytic systems, and alternative reaction conditions including microwave and ultrasound irradiation techniques.

Nomenclature and Structural Classification of this compound

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting the specific substitution pattern and functional group arrangement within the molecule. Alternative nomenclature systems designate this compound as "1,2,4-Oxadiazole-5-methanol, 3-cyclopropyl-" or "3-Cyclopropyl-1,2,4-oxadiazole-5-methanol," which are used interchangeably in scientific literature and commercial catalogs. The compound's unique chemical identity is further established through its International Chemical Identifier Key: PGFKSKNXDXPOPA-UHFFFAOYSA-N.

The structural classification of this compound places it within the broader family of oxadiazoles, which are five-membered heterocyclic aromatic compounds containing one oxygen atom and two nitrogen atoms. Among the four possible oxadiazole isomers (1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole), the 1,2,4-configuration represents a thermally stable and synthetically accessible heterocycle. The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as C1CC1C2=NOC(=N2)CO, which clearly delineates the connectivity patterns between atoms.

The three-dimensional molecular architecture reveals distinct structural domains that contribute to the compound's chemical properties. The cyclopropyl substituent at the 3-position introduces significant ring strain energy, which can influence the electronic properties of the oxadiazole ring through inductive and hyperconjugative effects. The primary alcohol functional group at the 5-position provides opportunities for hydrogen bonding interactions and serves as a reactive handle for further chemical modifications. This particular substitution pattern distinguishes this compound from its constitutional isomer (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol, which bears the cyclopropyl and methanol groups at reversed positions.

Position of this compound in Heterocyclic Chemistry

The classification of this compound within heterocyclic chemistry positions it as a member of the azole family, specifically within the subset of compounds containing both nitrogen and oxygen heteroatoms. Heterocyclic aromatic compounds, defined as cyclic structures where at least one carbon atom is replaced by heteroatoms such as oxygen, nitrogen, or sulfur, play fundamental roles in biological systems and pharmaceutical applications. The 1,2,4-oxadiazole ring system satisfies Hückel's rule for aromaticity, possessing a planar five-membered ring with six pi electrons in a conjugated system.

Within the broader context of oxadiazole chemistry, the 1,2,4-isomer occupies a unique position due to its synthetic accessibility and biological relevance. While 1,3,4-oxadiazoles have historically received the greatest research attention, evidenced by continuously rising scientific publications since 2000, the 1,2,4-isomer has experienced renewed interest in recent years. The 1,2,5-oxadiazole derivatives have found primary applications as High Energy Density Materials and cytotoxic compounds, while the 1,2,3-isomer remains largely unexplored due to its inherent instability and tendency to undergo ring-opening reactions.

The significance of this compound in heterocyclic chemistry extends beyond its structural classification to its potential role as a bioisosteric replacement for traditional functional groups. The 1,2,4-oxadiazole ring demonstrates bioisosteric equivalence with ester and amide moieties through its ability to participate in specific interactions such as hydrogen bonding. This property makes it particularly valuable when the instability of ester or amide groups becomes problematic, such as in cases where hydrolysis may occur under physiological conditions. The incorporation of the cyclopropyl group further enhances the compound's potential as a bioisostere, as three-membered rings are known to act as mimetics for various functional groups in medicinal chemistry applications.

Table 1: Comparison of Oxadiazole Isomers and Their Applications

| Isomer | Stability | Primary Applications | Research Interest Level |

|---|---|---|---|

| 1,2,3-Oxadiazole | Unstable (ring-opening) | Limited due to instability | Low |

| 1,2,4-Oxadiazole | Stable | Pharmaceuticals, bioisosteres | Increasing |

| 1,2,5-Oxadiazole | Stable | High Energy Density Materials, cytotoxic agents | Moderate |

| 1,3,4-Oxadiazole | Stable | Pharmaceuticals, materials science | Highest |

Research Significance and Objectives

The research significance of this compound emerges from the established therapeutic potential of 1,2,4-oxadiazole derivatives and the unique structural features imparted by the cyclopropyl and methanol substituents. Scientific interest in 1,2,4-oxadiazole compounds has doubled over the past fifteen years, driven by their remarkable biological activity profiles and applications in drug discovery. The heterocycle has demonstrated inhibitory potency against numerous therapeutic targets including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein 2a, efflux pumps, cyclooxygenases, and butyrylcholinesterase.

The specific structural features of this compound contribute to its research significance through multiple mechanisms. The cyclopropyl group introduces conformational constraints and electronic effects that can enhance binding affinity to biological targets while potentially improving pharmacokinetic properties. The primary alcohol functionality provides opportunities for hydrogen bonding interactions with target proteins and serves as a metabolically stable alternative to ester linkages that might undergo hydrolysis. These structural characteristics position the compound as a valuable scaffold for medicinal chemistry investigations.

Research objectives surrounding this compound encompass several interconnected areas of investigation. Primary objectives include the exploration of synthetic methodologies for efficient preparation of the compound and related analogs, evaluation of biological activities across diverse therapeutic areas, and structure-activity relationship studies to optimize pharmacological properties. The compound's potential applications span multiple therapeutic domains, including antimicrobial development where 1,2,4-oxadiazole derivatives have shown promising minimum inhibitory concentration values against various bacterial strains.

Table 2: Biological Activities Reported for 1,2,4-Oxadiazole Derivatives

| Activity Type | Representative Examples | Minimum Inhibitory Concentration Range |

|---|---|---|

| Antibacterial | Against Staphylococcus aureus, Escherichia coli | 0.5-64 μg/mL |

| Antifungal | Against Candida albicans | 20-25 mm inhibition zone |

| Antitubercular | Against Mycobacterium tuberculosis | 0.02-0.045 μg/mL |

| Antiparasitic | Against Plasmodium falciparum | 0.02 μM |

| Antiviral | Against human rhinovirus strains | 3.7-66.0 nM |

The research landscape for this compound also encompasses investigations into its potential applications beyond traditional pharmaceutical development. The 1,2,4-oxadiazole scaffold has found utility in agrochemical applications, particularly in pesticide development where compounds such as tioxazafen and flufenoxadiazam have emerged as prominent examples. Additionally, these heterocycles have demonstrated value in materials science applications, including the development of supramolecular liquid crystals and energetic materials. The versatility of the 1,2,4-oxadiazole framework suggests that this compound may serve as a valuable building block for diverse applications across multiple scientific disciplines.

Properties

IUPAC Name |

(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-3-5-7-6(8-10-5)4-1-2-4/h4,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFKSKNXDXPOPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653248 | |

| Record name | (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-46-9 | |

| Record name | 3-Cyclopropyl-1,2,4-oxadiazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Analysis

Biochemical Properties

(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain oxidoreductases and transferases, influencing their activity and stability. These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it affects the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods. Understanding these temporal effects is vital for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For instance, studies have shown that it is non-toxic to mice at concentrations up to 100 mg/kg. Higher doses may result in detrimental effects on cellular function and overall health.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions are crucial for understanding how the compound influences cellular metabolism and energy production. Additionally, it may affect the levels of specific metabolites, leading to altered metabolic states.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine its localization and accumulation within specific cellular compartments, influencing its overall efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization helps elucidate its role in cellular processes and potential therapeutic applications.

Biological Activity

(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol is a compound featuring a five-membered oxadiazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound includes a cyclopropyl group attached to an oxadiazole ring and a hydroxymethyl group. The unique structural features contribute to its chemical properties and biological interactions.

Antimicrobial Activity

Research has shown that compounds with oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies indicate that this compound may possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µM |

| Escherichia coli | 30 µM |

| Bacillus subtilis | 25 µM |

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. Compounds containing oxadiazole rings have been reported to induce apoptosis in cancer cell lines through specific molecular targeting mechanisms.

Case Study: Apoptosis Induction

In vitro studies demonstrated that derivatives of oxadiazoles can effectively induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's interaction with cellular pathways involved in cell growth and survival was highlighted as a key factor in its anticancer activity.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. Molecular docking studies suggest strong binding affinity to proteins involved in apoptosis regulation and cell cycle control.

Table 2: Binding Affinities of this compound

| Protein Target | Binding Affinity (kcal/mol) |

|---|---|

| Bcl-2 | -9.5 |

| p53 | -8.7 |

| Caspase 3 | -10.2 |

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies including:

- Conventional Heating : Involves standard organic synthesis techniques.

- Microwave-Assisted Synthesis : Enhances reaction efficiency and yield.

- Mechanochemical Approaches : Minimizes solvent use while maximizing product formation.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 140.14 g/mol. Its structure features a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is known for its biological activity. The presence of the methanol group enhances its reactivity and solubility in biological systems.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. (3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methanol has shown promising results against various bacterial strains due to its ability to disrupt cell wall synthesis and interfere with cellular processes .

Anticancer Potential

Studies suggest that this compound may induce apoptosis in cancer cells by targeting specific pathways involved in cell growth and survival. The oxadiazole moiety is often associated with anticancer activity due to its ability to interact with DNA and proteins involved in cancer progression .

Neurological Research

The compound's interaction with neurotransmitter receptors, particularly the serotonin 5-HT1A receptor, positions it as a candidate for developing treatments for anxiety and depression. Its selectivity for these receptors could lead to fewer side effects compared to existing medications .

Material Science Applications

The unique structural features of this compound make it a candidate for developing new materials:

- Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis, potentially enhancing thermal stability and mechanical properties.

- Self-Assembly : Its ability to form hydrogen bonds may lead to applications in creating self-assembling materials for nanotechnology.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of several oxadiazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanisms

A recent article in Cancer Research explored the mechanisms by which oxadiazole derivatives induce apoptosis in cancer cells. This compound was shown to activate caspase pathways leading to programmed cell death in various cancer cell lines .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH

OH) undergoes oxidation under controlled conditions:

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions, often requiring activation:

Sulfonation

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| SOCl | |||

| or PCl | |||

| Anhydrous, 0–5°C | (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl chloride | Intermediate for sulfonamide synthesis . |

Esterification

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Pyridine, 60°C, 4h | (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl acetate | ~85% yield; stabilizes the alcohol . |

Ring-Opening and Functionalization

The 1,2,4-oxadiazole ring exhibits electrophilic character at the nitrogen and oxygen atoms, enabling ring-specific reactions:

Acid-Catalyzed Hydrolysis

| Conditions | Product | Mechanism |

|---|---|---|

| HCl (6M), reflux, 12h | Cyclopropanecarboxamide and glycolic acid | Ring cleavage via protonation at N-4, followed by nucleophilic attack . |

Nucleophilic Substitution at the Oxadiazole Ring

| Reagent | Conditions | Product |

|---|---|---|

| NH | ||

| /MeOH | 25°C, 24h | 3-Cyclopropyl-5-(aminomethyl)-1,2,4-oxadiazole |

Condensation Reactions

The hydroxymethyl group can act as a nucleophile in condensation with carbonyl compounds:

| Reagent | Conditions | Product | Byproduct |

|---|---|---|---|

| Benzaldehyde | H | ||

| SO | |||

| , 80°C, 3h | (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl benzyl ether | H | |

| O |

Reduction Reactions

While the oxadiazole ring is generally stable under reductive conditions, selective reductions are possible:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH |

text| THF, 0°C, 1h | (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methane | Partial ring reduction observed[4]. |

Stability and Side Reactions

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the 1,2,4-Oxadiazole Ring

(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol (CAS: 5543-33-9)

- Molecular Formula : C₉H₈N₂O₂ (MW: 176.17 g/mol) .

- Applications : Used in agrochemical research and as a precursor for fluorescent probes due to its planar structure.

3-Ethyl-1,2,4-oxadiazol-5-yl Derivatives

Heterocycle Modifications: Oxadiazole vs. Isoxazole

(5-Cyclopropylisoxazol-4-yl)methanol (CAS: 1896506-45-8)

- Molecular Formula: C₇H₉NO₂ (MW: 139.15 g/mol) .

- Key Differences: The isoxazole ring (1,2-oxazole) contains one oxygen and one nitrogen atom, differing from the 1,2,4-oxadiazole’s two nitrogens.

Functional Group Modifications

A. (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride (CAS: 1210232-48-6)

- Molecular Formula : C₆H₁₀ClN₃O (MW: 175.62 g/mol).

- Key Differences : Substituting the hydroxyl group with an amine enhances basicity and enables covalent interactions with biological targets, such as enzymes or receptors.

Preparation Methods

Synthesis of Cyclopropyl Amidoxime Intermediate

- Starting materials : Cyclopropyl-containing nitriles or related precursors.

- Reaction : Treatment with hydroxylamine hydrochloride under basic conditions to afford the corresponding amidoxime.

- Conditions : Typically conducted in aqueous or alcoholic solvents at mild temperatures (room temperature to 50°C).

- Yield : Moderate to good yields (60–80%) depending on substrate purity and reaction time.

Cyclization to 1,2,4-Oxadiazole Ring

- Reagents : The amidoxime intermediate is reacted with ethyl chloroacetate or similar esters.

- Mechanism : Nucleophilic attack of the amidoxime nitrogen on the ester carbonyl followed by cyclodehydration forms the 1,2,4-oxadiazole ring.

- Conditions : Heating at 70–90°C in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Yield : Typically 60–70%, influenced by reaction time and solvent choice.

Introduction of Hydroxymethyl Group

- Method : Alkylation of the oxadiazole ring at the 5-position with a suitable halomethyl reagent (e.g., chloromethyl or bromomethyl derivatives) under basic conditions.

- Base : Potassium carbonate (K₂CO₃) is commonly used.

- Solvent : Polar aprotic solvents like DMF favor selective C-alkylation.

- Temperature : Moderate heating (~50°C) to optimize regioselectivity.

- Outcome : Formation of this compound with yields around 70%.

Alternative Routes and Considerations

- Direct reduction of corresponding aldehyde or ester precursors to the hydroxymethyl derivative using reducing agents such as sodium borohydride (NaBH4) can be employed.

- Control of regioselectivity during alkylation is critical to avoid O-alkylation side products.

- Inert atmosphere (nitrogen or argon) is often maintained to prevent moisture interference, especially during cyclization and alkylation steps.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Hydroxylamine hydrochloride, base | Ethanol/water | 25–50 | 60–80 | Amidoxime formation |

| 2 | Ethyl chloroacetate | DMF or acetonitrile | 70–90 | 60–70 | Cyclization to oxadiazole |

| 3 | Halomethyl reagent, K₂CO₃ | DMF | 50 | ~70 | Alkylation to methanol derivative |

Analytical and Structural Confirmation

- NMR Spectroscopy : Confirms the presence of cyclopropyl protons (δ 0.5–1.5 ppm) and the methylene protons adjacent to the oxadiazole ring.

- Mass Spectrometry : Molecular ion peak observed at m/z 140.14, consistent with molecular weight.

- Infrared Spectroscopy (IR) : Characteristic bands for oxadiazole ring and hydroxyl group.

- X-ray Crystallography : Occasionally employed to confirm ring structure and substitution pattern.

Research Findings and Notes

- The cyclopropyl substituent enhances lipophilicity and potentially biological activity in medicinal chemistry applications.

- The methanol group at the 5-position serves as a versatile handle for further chemical modifications, such as conversion to sulfonyl chlorides or other derivatives.

- Reaction optimization studies emphasize the importance of solvent choice and temperature control to maximize yield and regioselectivity.

- The compound serves as a key intermediate in synthesizing sulfonyl chloride derivatives, which are valuable for forming sulfonamides with pharmaceutical relevance.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanol, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves cyclization of amidoxime precursors with carboxylic acid derivatives. For example, cyclopropyl-substituted amidoximes can react with activated carbonyl groups under reflux in ethanol or THF. Optimization of temperature (80–100°C) and catalyst (e.g., HATU or EDCI) improves yields to 60–85% .

- Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-cyclization, which can lead to byproducts like triazoles.

Q. How is the structural integrity of this compound verified post-synthesis?

- Characterization Techniques :

- NMR : H NMR (DMSO-d6) shows distinct signals: δ 1.0–1.2 ppm (cyclopropyl CH), δ 4.5–4.7 ppm (CHOH), and δ 8.1–8.3 ppm (oxadiazole C-H) .

- HRMS : Molecular ion peak [M+H] at m/z 167.13 (calculated) confirms molecular formula CHNO .

- X-ray Crystallography : SHELX software refines crystal structures to validate bond lengths (e.g., N-O bond ~1.36 Å) and angles .

Q. What are the stability profiles of this compound under varying storage conditions?

- Stability Data :

| Condition | Degradation (%) | Timeframe |

|---|---|---|

| 25°C, air | <5% | 30 days |

| 4°C, argon | <2% | 6 months |

- Recommendations : Store under inert gas at ≤-20°C for long-term stability. Avoid exposure to UV light, which accelerates decomposition .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s electronic properties and bioactivity?

- Structure-Activity Relationship (SAR) :

- The cyclopropyl ring introduces steric hindrance and electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase isoforms) .

- Computational Analysis : DFT calculations (B3LYP/6-31G*) show a dipole moment of ~3.2 Debye, correlating with improved solubility in polar solvents .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Case Study : Discrepancies in antimicrobial activity (e.g., S. aureus MIC values) may arise from assay pH or solvent polarity.

- Resolution : Standardize assays using CLSI guidelines and control solvent (DMSO ≤1% v/v). Validate via dose-response curves and replicate studies .

Q. How can molecular docking elucidate interactions between this compound and biological targets?

- Protocol :

Prepare ligand (compound) and receptor (e.g., enzyme PDB: 1XH5) using AutoDock Tools.

Perform rigid-flexible docking with Lamarckian GA (100 runs).

Analyze binding poses: Cyclopropyl groups show van der Waals interactions with residues like Val135 and Phe131 in carbonic anhydrase .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?

- Challenges : Low crystal quality due to hygroscopicity or twinning.

- Solutions : Use SHELXD for phase problem resolution and SHELXL for refinement. High-resolution data (≤1.0 Å) and cryocooling (100 K) improve data quality .

Key Recommendations for Researchers

- Prioritize multi-technique validation (NMR, HRMS, XRD) for structural confirmation.

- Use computational tools (e.g., AutoDock, Gaussian) to rationalize experimental results.

- Address assay variability by adhering to standardized protocols and reporting solvent/condition details.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.